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molecular formula C12H19F2NO4 B8609354 Ethyl 1-((tert-butoxycarbonyl)amino)-3,3-difluorocyclobutanecarboxylate CAS No. 1232365-41-1

Ethyl 1-((tert-butoxycarbonyl)amino)-3,3-difluorocyclobutanecarboxylate

Cat. No. B8609354
M. Wt: 279.28 g/mol
InChI Key: OTISFCHOKNSLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199981B2

Procedure details

To a solution of 1-(ethoxycarbonyl)-3,3-difluorocyclobutanecarboxylic acid (162) (1 g, 4.8 mmol) in dry dioxane (18 mL) was added tert-butanol (0.4 mL, 4.3 mmol), DPPA (1.03 mL, 4.8 mmol) and TEA (0.7 mL, 4.9 mmol) and the mixture was refluxed overnight. Ethyl acetate was added and the organic layer was washed twice with 5% citric acid and saturated sodium hydrogen carbonate. The solution was dried and evaporated under reduced pressure. The product was purified using silica gel chromatography using hexanes/ethyl acetate to yield ethyl 1-((tert-butoxycarbonyl)amino)-3,3-difluorocyclobutanecarboxylate (163). 1H NMR (400 MHz, CD2Cl2) δ 4.12 (q, J=6.8 Hz, 2H), 3.18-3.08 (m, 2H), 2.73-2.55 (m, 2H), 1.34 (s, 9H), 1.19 (t, J=6.8 Hz, 4H). MS m/z 280.1 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1(C(O)=O)[CH2:9][C:8]([F:11])([F:10])[CH2:7]1)=[O:5])[CH3:2].[C:15]([OH:19])([CH3:18])([CH3:17])[CH3:16].C1C=CC(P([N:34]=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.C([O:40][CH2:41]C)(=O)C>O1CCOCC1>[C:15]([O:19][C:41]([NH:34][C:6]1([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:7][C:8]([F:10])([F:11])[CH2:9]1)=[O:40])([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC(C1)(F)F)C(=O)O
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
1.03 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
TEA
Quantity
0.7 mL
Type
reactant
Smiles
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the organic layer was washed twice with 5% citric acid and saturated sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
The solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1(CC(C1)(F)F)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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